

Application Notes and Protocols for FSG67 In Vivo Studies in Mice

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Compound of Interest

Compound Name: FSG67

Cat. No.: B10831063

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Application Notes

FSG67 is a potent and specific inhibitor of glycerol-3-phosphate acyltransferase (GPAT), the enzyme that catalyzes the initial and rate-limiting step in the de novo synthesis of glycerolipids. [1][2] By blocking this pathway, **FSG67** has demonstrated significant effects on lipid metabolism, cellular signaling, and energy homeostasis. Its utility has been explored in various preclinical models, including studies on liver regeneration, obesity, and cancer.

Mechanism of Action: **FSG67** exerts its biological effects primarily through the inhibition of GPAT, leading to a reduction in the synthesis of lysophosphatidic acid (lysoPA) and phosphatidic acid (PA).[3] This reduction in key lipid signaling molecules has been shown to impact downstream cellular processes. Notably, **FSG67** has been found to decrease the phosphorylation of glycogen synthase kinase-3 β (GSK3 β), a critical component of the canonical Wnt/ β -catenin signaling pathway.[3][4] This interference with Wnt/ β -catenin signaling can, in turn, affect cell proliferation and survival. Additionally, in the context of cancer, particularly acute myeloid leukemia (AML), inhibition of GPAT by **FSG67** induces mitochondrial fission and decreases oxidative phosphorylation, thereby inhibiting cancer cell proliferation.

Preclinical Applications:

- Liver Regeneration:** In mouse models of acetaminophen (APAP)-induced liver injury, **FSG67** has been shown to blunt liver regeneration by altering GSK3 β and Wnt/ β -catenin signaling.

- **Obesity and Metabolic Disorders:** In diet-induced obese mice, **FSG67** administration led to reduced food intake, decreased body weight and adiposity, enhanced fatty acid oxidation, and improved insulin sensitivity. A dosage of 5 mg/kg has been shown to have anti-obesity properties in this context.
- **Oncology:** **FSG67** has shown potential as an anticancer agent. It exhibits anti-leukemic properties against Acute Myeloid Leukemia (AML) without affecting normal hematopoietic cells. Its mechanism in AML involves the induction of mitochondrial fission and inhibition of oxidative phosphorylation. Given that higher GPAM expression is associated with a worse prognosis in ovarian cancer, **FSG67** is also being considered as a potential therapeutic for this malignancy.

In Vivo Experimental Protocol: Evaluation of FSG67 in a Murine Xenograft Model of Cancer

This protocol provides a detailed methodology for assessing the anti-tumor efficacy of **FSG67** in a mouse xenograft model.

1. Animal Model and Husbandry:

- **Species/Strain:** Female athymic nude mice (nu/nu), 6-8 weeks old.
- **Housing:** Mice should be housed in a specific pathogen-free (SPF) environment in sterile, filtered-air laminar flow cabinets. Cages, bedding, food, and water should be autoclaved.
- **Acclimatization:** Allow mice to acclimatize for at least one week before the start of the experiment.

2. Tumor Cell Culture and Implantation:

- **Cell Line:** A suitable human cancer cell line with documented dependence on lipid metabolism (e.g., ovarian cancer cell line OVCAR-3, or an AML cell line like MV4-11).
- **Cell Culture:** Culture cells according to the supplier's recommendations. Harvest cells in the exponential growth phase.
- **Implantation:**

- Resuspend the cancer cells in sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) to a final concentration of 5×10^7 cells/mL.
- Subcutaneously inject 100 μ L of the cell suspension (5×10^6 cells) into the right flank of each mouse.

3. Experimental Groups and Treatment:

- Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
- Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into the following treatment groups (n=8-10 mice per group):
 - Group 1: Vehicle Control: Administer the vehicle solution (e.g., DMSO or PBS) via intraperitoneal (i.p.) injection.
 - Group 2: **FSG67** Treatment: Administer **FSG67** at a dose of 20 mg/kg via i.p. injection. This dosage has been shown to be effective in modulating signaling pathways in vivo.
- **FSG67** Preparation and Administration:
 - **FSG67** can be dissolved in a vehicle such as DMSO. For in vivo administration, it can be further diluted in a suitable buffer like PBS.
 - Administer the treatment daily or every other day for a period of 3-4 weeks.

4. Efficacy Endpoints and Monitoring:

- Tumor Volume: Continue to measure tumor volume throughout the study.
- Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
- Clinical Observations: Observe the mice daily for any signs of distress or toxicity.

- Study Termination: Euthanize the mice when tumors reach a predetermined endpoint (e.g., $>2000 \text{ mm}^3$), or if there are signs of significant morbidity.

5. Tissue Collection and Analysis:

- At the end of the study, euthanize the mice and collect blood via cardiac puncture.
- Excise the tumors and weigh them. A portion of the tumor can be flash-frozen in liquid nitrogen for molecular analysis (Western blot, RT-PCR) and another portion fixed in 10% neutral buffered formalin for histological analysis (H&E staining, immunohistochemistry).
- Collect major organs (liver, spleen, kidneys) for histological analysis to assess any potential toxicity.

6. Data Analysis:

- Analyze differences in tumor growth between the treatment and control groups using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
- Compare final tumor weights using a t-test or one-way ANOVA.
- Analyze molecular and histological data to confirm the mechanism of action of **FSG67**.

Quantitative Data Summary

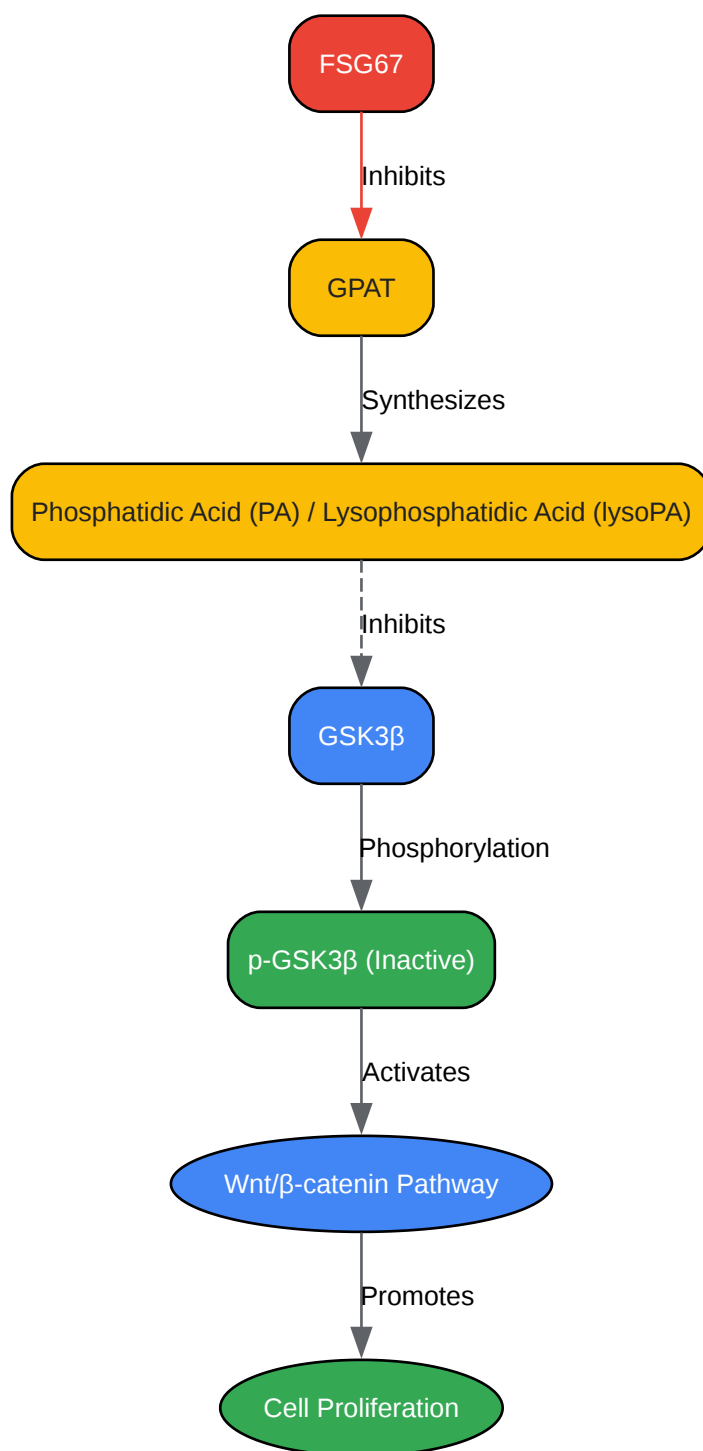
Table 1: In Vitro and In Vivo Efficacy of **FSG67**

Parameter	Value	Cell/Animal Model	Reference
IC50 (GPAT inhibition)	24 μ M	Not specified	
IC50 (Mitochondrial GPAT)	24.7 \pm 2.1 μ M	Isolated mitochondrial GPATs	
IC50 (GPAT in isolated mitochondria)	30.2 μ M	Isolated mitochondria	
IC50 (GPAT2 in isolated mitochondria)	42.1 μ M	Isolated mitochondria	
IC50 (Triglyceride synthesis)	33.9 μ M	3T3-L1 adipocytes	
IC50 (Phosphatidylcholine synthesis)	36.3 μ M	3T3-L1 adipocytes	
Effective In Vivo Dose (Liver Regeneration Study)	20 mg/kg	Mice (APAP overdose model)	
Effective In Vivo Dose (Obesity Study)	5 mg/kg	Diet-induced obese mice	

Table 2: Key In Vivo Findings from **FSG67** Studies in Mice

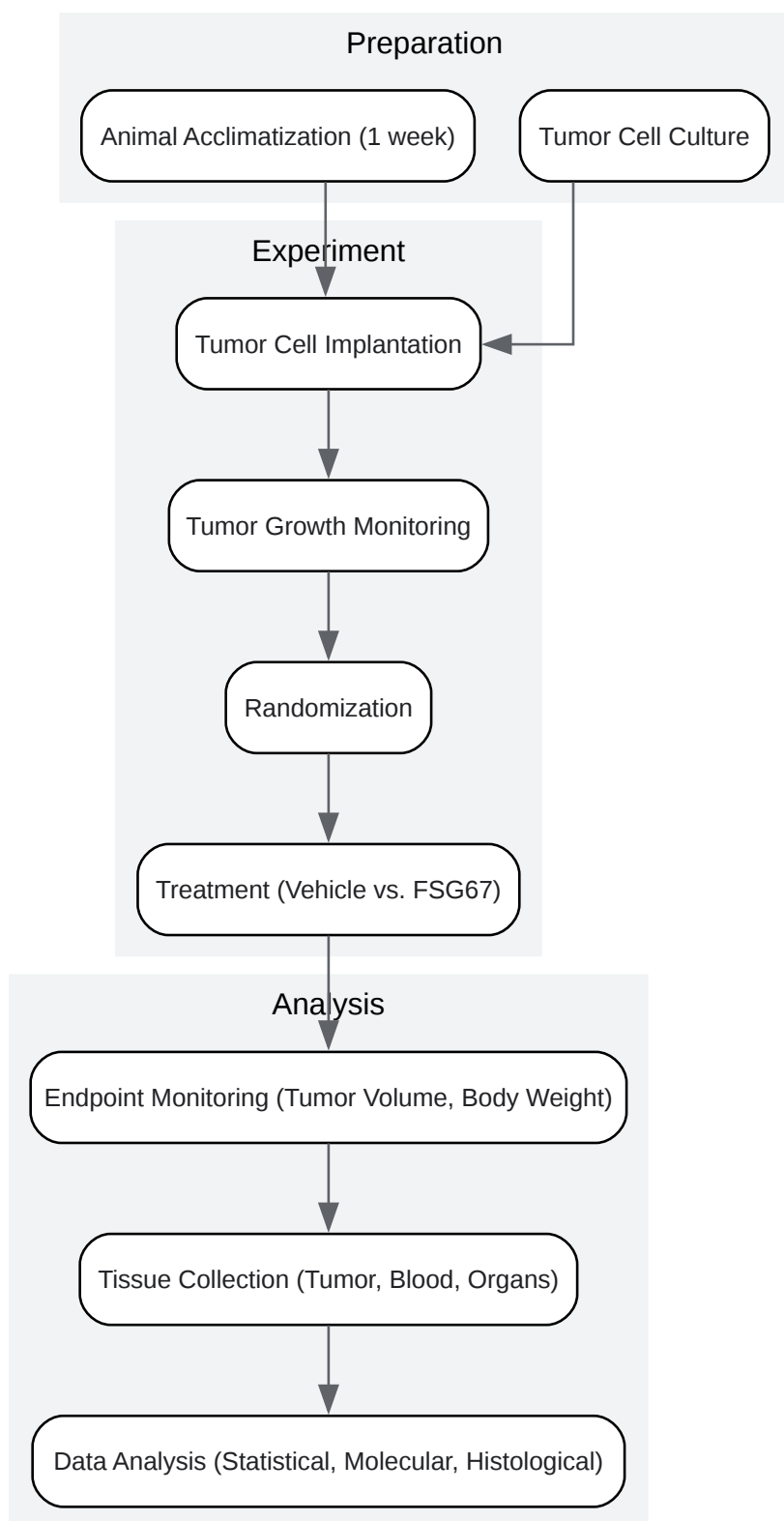
Study Focus	Animal Model	FSG67 Dose	Key Findings	Reference
Liver Regeneration	Acetaminophen overdose	20 mg/kg i.p.	Reduced hepatocyte proliferation; Decreased GSK3 β phosphorylation; Reduced Cyclin D1 expression.	
Obesity	Diet-induced obese	5 mg/kg i.p.	Reduced food intake and body weight; Increased fat oxidation; Improved insulin sensitivity.	
Acute Myeloid Leukemia	AML xenograft	Not specified	Anti-leukemic properties without affecting normal hematopoietic cells.	

Visualizations



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Caption: Signaling pathway affected by **FSG67**.



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Caption: Experimental workflow for in vivo **FSG67** studies.

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